
Fotagliptin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fotagliptin is a novel dipeptidyl peptidase IV inhibitor under clinical development for the treatment of Type II diabetes mellitus.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
1. Glycemic Control in Type 2 Diabetes Mellitus:
Fotagliptin is predominantly used to manage blood sugar levels in patients with T2DM. Clinical trials have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels when administered as monotherapy or in combination with other antidiabetic agents such as metformin.
2. Phase 3 Clinical Trials:
Recent phase 3 studies involving this compound benzoate tablets have shown significant reductions in HbA1c levels after 24 weeks of treatment. In one study, patients receiving this compound monotherapy exhibited a decrease in HbA1c comparable to those receiving metformin therapy, with both groups showing low incidences of hypoglycemia . The results confirmed that this compound is effective and well-tolerated among diverse patient populations.
Efficacy and Safety
Efficacy:
this compound has shown promising results in various studies:
- Monotherapy: In a study involving treatment-naive patients, this compound significantly reduced HbA1c levels compared to placebo over a 24-week period .
- Combination Therapy: When combined with metformin, this compound further enhanced glycemic control without increasing the risk of adverse effects .
Safety Profile:
The safety profile of this compound has been favorable:
- Adverse Events: The incidence of adverse events was similar to that of placebo groups, indicating a good safety margin. Notably, the risk of hypoglycemia was low across multiple studies .
- Pharmacokinetics: this compound is rapidly absorbed with peak plasma concentrations reached within 1.5 hours post-administration. The drug demonstrates stable plasma levels over time, supporting its once-daily dosing regimen .
Pharmacokinetics
The pharmacokinetic properties of this compound have been extensively studied:
- Absorption and Distribution: After oral administration, this compound achieves maximum concentration rapidly. Its pharmacokinetic profile suggests a linear relationship between dose and plasma concentration .
- Metabolism: Unlike many other DPP-4 inhibitors, this compound is not primarily metabolized by cytochrome P450 enzymes, which may reduce the potential for drug-drug interactions .
Summary of Key Findings
Study Type | Duration | Population | Efficacy Outcome | Safety Outcome |
---|---|---|---|---|
Phase 3 Trial | 24 weeks | T2DM Patients | Significant HbA1c reduction | Low incidence of adverse events |
Monotherapy Study | 14 days | Treatment-naive T2DM | Rapid glycemic control | Well tolerated |
Combination Study | 24 weeks | T2DM Patients | Enhanced control with metformin | Similar safety to placebo |
Eigenschaften
CAS-Nummer |
312954-58-7 |
---|---|
Molekularformel |
C17H19FN6O |
Molekulargewicht |
342.3784 |
IUPAC-Name |
(R)-2-((3-(3-aminopiperidin-1-yl)-6-methyl-5-oxo-1,2,4-triazin-4(5H)-yl)methyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1 |
InChI-Schlüssel |
IXSWMXRAIPXMRH-OAHLLOKOSA-N |
SMILES |
N#CC1=CC=C(F)C=C1CN2C(N3C[C@H](N)CCC3)=NN=C(C)C2=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fotagliptin. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.